4-tert-Butyl-N,N-dimethylaniline
Overview
Description
4-tert-Butyl-N,N-dimethylaniline is an efficient polymerization accelerator . It has been employed as an amine initiator during free-radical/cationic hybrid photopolymerizations of acrylates and epoxides .
Synthesis Analysis
4-tert-Butyl-N,N-dimethylaniline is produced commercially by the reaction of p-tert-butyltoluene with dimethylamine in the presence of a catalyst. The reaction proceeds via alkylation of the amine, which is facilitated by the presence of the tert-butyl group.Molecular Structure Analysis
The molecular formula of 4-tert-Butyl-N,N-dimethylaniline is C12H19N . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4-tert-Butyl-N,N-dimethylaniline can undergo potassium iodide catalyzed oxidative coupling with indole . It is also known to react with phenylacetylene and benzamide in the presence of tert-butylperoxide to form N,4-dimethyl-N-(3-phenylprop-2-ynyl)benzenamine and N-((methyl(p-tolyl)amino)methyl)benzamide, respectively .Physical And Chemical Properties Analysis
4-tert-Butyl-N,N-dimethylaniline has a melting point of 56-58 °C and a boiling point of 106-107°C at atmospheric pressure. It has a density of 0.973 g/cm3 and a molecular weight of 181.29 g/mol. The compound is stable at room temperature and pressure conditions and is not flammable or explosive.Scientific Research Applications
Polymerization Accelerator
This compound is an efficient polymerization accelerator . It can speed up the process of polymerization, which is crucial in the production of various types of polymers.
Oxidative Coupling
“4-tert-Butyl-N,N-dimethylaniline” has been investigated for its use in the oxidative coupling with indole . This reaction is important in the synthesis of various organic compounds.
Amine Initiator in Photopolymerizations
This compound has been employed as an amine initiator during free-radical/cationic hybrid photopolymerizations of acrylates and epoxides . This process is crucial in the development of various materials, including resins and coatings.
Mechanism of Action
Target of Action
4-tert-Butyl-N,N-dimethylaniline is primarily used as an amine initiator in the polymerization process . Its primary targets are the monomers that are to be polymerized. The role of this compound is to initiate the polymerization process, which leads to the formation of polymers from the monomers .
Mode of Action
The compound interacts with its targets (the monomers) through a process known as free-radical/cationic hybrid photopolymerizations . In this process, the compound acts as an initiator, triggering a chain reaction that leads to the formation of polymers from the monomers .
Biochemical Pathways
The primary biochemical pathway affected by 4-tert-Butyl-N,N-dimethylaniline is the polymerization process. The compound initiates the polymerization of acrylates and epoxides, leading to the formation of polymers . The downstream effects of this process include the creation of various types of polymers, which have numerous applications in industries such as plastics, coatings, adhesives, and others .
Result of Action
The molecular and cellular effects of 4-tert-Butyl-N,N-dimethylaniline’s action are the formation of polymers from monomers. This transformation is a result of the compound’s role as an initiator in the polymerization process .
Action Environment
The action, efficacy, and stability of 4-tert-Butyl-N,N-dimethylaniline are influenced by various environmental factors. These include the temperature and pressure of the environment, the presence of other chemicals, and the specific conditions under which the polymerization process is carried out . For example, certain conditions may enhance the compound’s efficacy as a polymerization initiator, while others may inhibit its action .
Safety and Hazards
Future Directions
As an efficient polymerization accelerator, 4-tert-Butyl-N,N-dimethylaniline has potential applications in various fields. Its use as an amine initiator during free-radical/cationic hybrid photopolymerizations of acrylates and epoxides suggests potential future directions in the field of polymer science .
properties
IUPAC Name |
4-tert-butyl-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)10-6-8-11(9-7-10)13(4)5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDILFZCXQHCRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183336 | |
Record name | N,N-Dimethyl-4-t-butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-N,N-dimethylaniline | |
CAS RN |
2909-79-7 | |
Record name | 4-(1,1-Dimethylethyl)-N,N-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2909-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-4-t-butylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-4-t-butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butyl-N,N-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 4-tert-butyl-N,N-dimethylaniline used to study proton transfer kinetics in the research?
A1: Researchers utilized 4-tert-butyl-N,N-dimethylaniline (6) and its deuterated analogue (5-d1) to determine the rate constants for proton transfer to the metal hydride complex CpW(CO)2(PMe3)H (3) []. Specifically:
- H/D Exchange Experiments: The rate of H/D exchange between 3 and 5-d1 was monitored using 1H NMR, providing insights into the kinetics of proton transfer to the hydride ligand [].
- pKa Determination: The rate constant for deprotonation of the protonated metal complex, CpW(CO)2(PMe3)H2+ (4a), by 6 was measured []. This data, combined with the pKa of 4a, helped quantify the overall proton transfer kinetics and determine whether the metal or hydride was the kinetic site of protonation [].
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